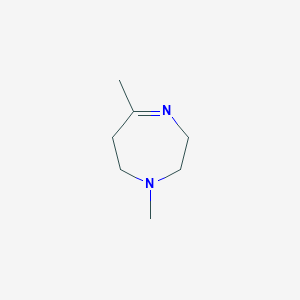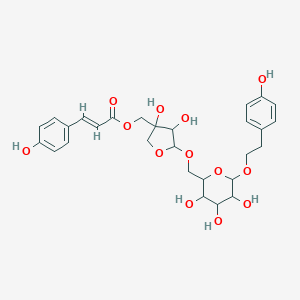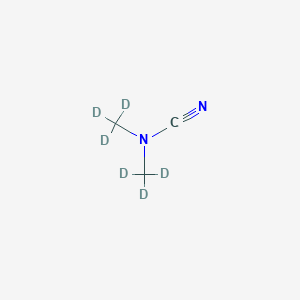
(Z)-8-Hexadecene
Vue d'ensemble
Description
(Z)-8-Hexadecene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond at the 8th position in a 16-carbon chain The “8Z” notation indicates that the double bond is in the cis configuration, meaning the hydrogen atoms attached to the double-bonded carbons are on the same side
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Z)-8-Hexadecene can be synthesized through several methods, including:
Hydrogenation of Alkynes: Starting with an alkyne, selective hydrogenation can be performed to produce the desired cis-alkene.
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the alkene.
Olefin Metathesis: A catalytic process where the double bonds of alkenes are rearranged to form new alkenes.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes such as:
Catalytic Hydrogenation: Using specific catalysts to ensure the cis configuration of the double bond.
Metathesis Reactions: Utilizing robust catalysts to achieve high yields and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-8-Hexadecene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form epoxides or diols.
Reduction: Can be reduced to form the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions.
Common Reagents and Conditions
Oxidation: Using reagents like potassium permanganate or osmium tetroxide.
Reduction: Employing hydrogen gas with a palladium catalyst.
Substitution: Utilizing halogens like chlorine or bromine under controlled conditions.
Major Products
Epoxides: Formed through oxidation.
Alkanes: Resulting from reduction.
Haloalkenes: Produced through halogenation.
Applications De Recherche Scientifique
(Z)-8-Hexadecene has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer production.
Biology: Studied for its role in biological membranes and signaling pathways.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Z)-8-Hexadecene involves its interaction with various molecular targets and pathways. Its double bond allows it to participate in addition reactions, forming new compounds that can interact with biological systems. The cis configuration of the double bond also influences its physical properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(8E)-8-Hexadecene: The trans isomer of (Z)-8-Hexadecene, differing in the spatial arrangement of hydrogen atoms around the double bond.
1-Hexadecene: An alkene with the double bond at the first position.
Hexadecane: The fully saturated alkane counterpart.
Uniqueness
This compound is unique due to its specific cis configuration, which imparts distinct physical and chemical properties compared to its trans isomer and other alkenes. This configuration can influence its reactivity and interactions in various applications.
Propriétés
IUPAC Name |
(Z)-hexadec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3/b16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEAIXVWPDMXCR-NXVVXOECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35507-10-9 | |
| Record name | 8-Hexadecene, (8Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035507109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-HEXADECENE, (8Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72L4ZW9CO2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)





![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B116369.png)




![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)


